Xanthine Oxidase Inhibition: Competitive vs. Mixed-Type Mechanism Differentiates 2,3,4-Trihydroxybenzoic Acid from 2,2',4,4'-Tetrahydroxybenzophenone
In a head-to-head comparison of 19 phenolic carboxylic acid analogues, 2,3,4-trihydroxybenzoic acid exhibited an IC50 of 90.16 µM against xanthine oxidase, ranking second in potency after 2,2',4,4'-tetrahydroxybenzophenone (IC50 = 38.70 µM). Critically, 2,3,4-trihydroxybenzoic acid demonstrated competitive inhibition with a Ki of 0.535 µM, whereas the more potent comparator exhibited mixed-type inhibition with a Ki of 7.052 µM [1]. The 13-fold lower Ki value indicates that 2,3,4-trihydroxybenzoic acid binds more tightly to the enzyme's active site despite its higher IC50.
| Evidence Dimension | Xanthine oxidase inhibition potency and mechanism |
|---|---|
| Target Compound Data | IC50 = 90.16 µM; Ki = 0.535 µM (competitive inhibition) |
| Comparator Or Baseline | 2,2',4,4'-Tetrahydroxybenzophenone: IC50 = 38.70 µM; Ki = 7.052 µM (mixed-type inhibition) |
| Quantified Difference | Target compound Ki is 13.2-fold lower (tighter binding) despite 2.3-fold higher IC50 |
| Conditions | In vitro enzyme assay; 19 phenolic carboxylic acid analogues tested; xanthine as substrate |
Why This Matters
Researchers studying competitive xanthine oxidase inhibitors for gout or hyperuricemia should select this compound based on its distinct competitive mechanism and tighter binding affinity (lower Ki), not solely on IC50 ranking.
- [1] Chang WS, Yan GF, Chiang HC. Inhibitory effects of phenolic carboxylic acid analogues on xanthine oxidase. Anticancer Res. 1995;15(5B):2097-2100. PMID: 8572608. View Source
